(3S)-3-amino-1-methylpyrrolidin-2-one hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

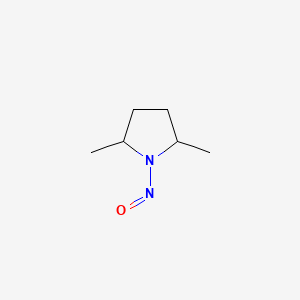

“(3S)-3-amino-1-methylpyrrolidin-2-one hydrochloride” is a compound that belongs to the class of pyrrolidinones . Pyrrolidinones are a group of organic compounds that contain a five-membered lactam. This particular compound has a chiral center, which means it exists in two enantiomeric forms .

Molecular Structure Analysis

The molecular structure of “(3S)-3-amino-1-methylpyrrolidin-2-one hydrochloride” can be determined using various spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry . These techniques provide information about the atomic connectivity and the arrangement of atoms in the molecule.Aplicaciones Científicas De Investigación

Drug Metabolism and Toxicity Evaluation

Research has critically evaluated the toxicity of aminoxyl radicals, which are related to the structural family of "(3S)-3-amino-1-methylpyrrolidin-2-one hydrochloride." These studies have concluded that aminoxyl radicals generally possess very low toxicity and are not mutagenic, supporting their safety in potential therapeutic applications (Sosnovsky, 1992).

Production of Bio-based Chemicals

The compound has been highlighted in the context of using amino acids derived from protein hydrolysates as feedstocks for the production of bio-based chemicals. This includes the potential for generating bio-based solvents such as N-methylpyrrolidone, which is closely related to the compound . Such applications demonstrate the role of amino acids and their derivatives in sustainable industrial chemistry (Lammens, Franssen, Scott, & Sanders, 2012).

Photodynamic Therapy Enhancement

In dermatological applications, research has focused on enhancing the efficacy of photodynamic therapy (PDT) by improving the penetration and accumulation of protoporphyrin IX in the skin. This includes the study of compounds that can facilitate or enhance the delivery of therapeutic agents through the skin, potentially implicating derivatives such as "(3S)-3-amino-1-methylpyrrolidin-2-one hydrochloride" in enhancing the treatment outcomes of PDT (Gerritsen, Smits, Kleinpenning, van de Kerkhof, & van Erp, 2008).

Flavor Compound Formation in Foods

In food science, the formation and breakdown pathways of branched chain aldehydes, which are important for the flavor of many food products, have been extensively reviewed. Amino acids and their derivatives play a crucial role in these pathways, suggesting potential research applications for "(3S)-3-amino-1-methylpyrrolidin-2-one hydrochloride" in flavor science and food technology (Smit, Engels, & Smit, 2009).

Drug Delivery Systems

Polyvinylpyrrolidone (PVP), a polymer closely related to the compound in focus, has been extensively used as a carrier for drug delivery systems. Research in this area has led to the development of various formulations that enhance the delivery and efficacy of pharmaceutical compounds, indicating potential applications for similar compounds in drug formulation and delivery technology (Franco & De Marco, 2020).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for (3S)-3-amino-1-methylpyrrolidin-2-one hydrochloride involves the conversion of a starting material into the final product through a series of chemical reactions.", "Starting Materials": [ "2-pyrrolidinone", "methylamine", "hydrochloric acid", "sodium hydroxide", "sodium borohydride", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: 2-pyrrolidinone is reacted with methylamine in the presence of hydrochloric acid to form (S)-3-amino-1-methylpyrrolidin-2-one hydrochloride.", "Step 2: The resulting product from step 1 is then treated with sodium hydroxide to convert it to the (3S)-isomer.", "Step 3: Sodium borohydride is added to the reaction mixture to reduce the imine intermediate to the corresponding amine.", "Step 4: The final product, (3S)-3-amino-1-methylpyrrolidin-2-one hydrochloride, is obtained by treating the amine with hydrochloric acid in acetic acid and ethanol." ] } | |

Número CAS |

956109-55-0 |

Nombre del producto |

(3S)-3-amino-1-methylpyrrolidin-2-one hydrochloride |

Fórmula molecular |

C5H11ClN2O |

Peso molecular |

150.6 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.